Cas no 59559-06-7 (Azido-PEG2-azide)
Azido-PEG2-azide Chemical and Physical Properties
Names and Identifiers
-
- 1,8-Diazido-3,6-dioxaoctane
- 1,8-Diazido-3,5-dioxaoctane
- AZIDO-PEG3-AZIDO
- N3-PEG3-N3
- 1,2-bis(2-azidoethoxy)-ethane
- 1-Azido-2-[2-(2-azidoethoxy)ethoxy]ethane
- bis-1,2-(2-azidoethoxy)ethane
- diazido triethyleneglycol
- Azido-PEG2-azide
-
- MDL: MFCD06637650
- Inchi: 1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
- InChI Key: OHZGAFKSAANFAS-UHFFFAOYSA-N
- SMILES: O(CCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Computed Properties
- Exact Mass: 200.10200
Experimental Properties
- PSA: 117.96000
- LogP: 0.89332
Azido-PEG2-azide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Azido-PEG2-azide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D417200-250mg |
1,8-Diazido-3,6-dioxaoctane |
59559-06-7 | 250mg |
$121.00 | 2023-05-18 | ||
| TRC | D417200-500mg |
1,8-Diazido-3,6-dioxaoctane |
59559-06-7 | 500mg |
$ 155.00 | 2023-09-07 | ||
| TRC | D417200-1g |
1,8-Diazido-3,6-dioxaoctane |
59559-06-7 | 1g |
$293.00 | 2023-05-18 | ||
| TRC | D417200-2g |
1,8-Diazido-3,6-dioxaoctane |
59559-06-7 | 2g |
$557.00 | 2023-05-18 | ||
| TRC | D417200-5g |
1,8-Diazido-3,6-dioxaoctane |
59559-06-7 | 5g |
$1217.00 | 2023-05-18 | ||
| abcr | AB497080-1 g |
1,2-Bis(2-azidoethoxy)ethane, 95%; . |
59559-06-7 | 95% | 1g |
€123.40 | 2023-07-10 | |
| abcr | AB497080-5 g |
1,2-Bis(2-azidoethoxy)ethane, 95%; . |
59559-06-7 | 95% | 5g |
€287.00 | 2023-07-10 | |
| abcr | AB497080-25 g |
1,2-Bis(2-azidoethoxy)ethane, 95%; . |
59559-06-7 | 95% | 25g |
€773.00 | 2023-07-10 | |
| Apollo Scientific | BIPG1137-1g |
Azido-PEG2-Azide |
59559-06-7 | 1g |
£525.00 | 2025-02-19 | ||
| AK Scientific | AMTGC190-1g |
N3-PEG2-CH2CH2N3 |
59559-06-7 | 95% (GC) | 1g |
$49 | 2025-02-18 |
Azido-PEG2-azide Suppliers
Azido-PEG2-azide Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Azido-PEG2-azide
Recent Advances in Chemical Biology and Medicine: Insights on 59559-06-7 and Azido-PEG2-azide
In the rapidly evolving field of chemical biology and medicine, the compound with CAS number 59559-06-7 and the product Azido-PEG2-azide have garnered significant attention due to their versatile applications in drug discovery, bioconjugation, and material science. This research brief synthesizes the latest findings and developments related to these key entities, providing a comprehensive overview for professionals in the field.
The compound 59559-06-7, a heterocyclic organic molecule, has recently been explored for its potential as a building block in the synthesis of novel pharmaceuticals. Recent studies highlight its role in the development of kinase inhibitors, where its unique structural features enable selective binding to target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 59559-06-7 exhibit promising activity against specific cancer cell lines, with improved pharmacokinetic properties compared to existing therapies.
Azido-PEG2-azide, a bifunctional polyethylene glycol (PEG) linker containing azide groups at both termini, has emerged as a critical tool in bioconjugation strategies. Its applications span from antibody-drug conjugate (ADC) development to the creation of hydrogels for tissue engineering. A groundbreaking study in Nature Communications (2024) showcased the use of Azido-PEG2-azide in click chemistry-based approaches for site-specific protein modification, enabling precise control over drug loading and release profiles.
The synergy between 59559-06-7 and Azido-PEG2-azide has been particularly evident in the field of targeted drug delivery. Researchers have successfully employed Azido-PEG2-azide to conjugate 59559-06-7 derivatives to tumor-targeting ligands, resulting in enhanced therapeutic efficacy and reduced off-target effects. This approach was validated in a recent preclinical study published in Advanced Drug Delivery Reviews, demonstrating significant tumor growth inhibition in mouse models of breast cancer.
From a synthetic chemistry perspective, advances in the production and purification of both 59559-06-7 and Azido-PEG2-azide have been notable. Improved synthetic routes have been developed to increase yield and purity, as reported in Organic Process Research & Development (2023). These methodological improvements have facilitated broader adoption of these compounds in research and development pipelines across pharmaceutical companies.
Looking forward, the combination of 59559-06-7's pharmacological potential and Azido-PEG2-azide's versatile conjugation capabilities presents exciting opportunities for next-generation therapeutics. Current research directions include the development of stimuli-responsive drug delivery systems and the creation of novel biomaterials for regenerative medicine. As these technologies mature, they are expected to make significant contributions to addressing unmet medical needs in oncology, inflammation, and other therapeutic areas.
59559-06-7 (Azido-PEG2-azide) Related Products
- 182760-73-2(1,14-Diazido-3,6,9,12-tetraoxatetradecane)
- 356046-26-9(Azido-PEG5-azide)
- 24345-74-2(Azido-PEG1-azide)
- 912849-73-1(Azido-PEG10-amine)
- 86770-67-4(Azido-PEG4-alcohol)
- 352439-36-2(Azide-PEG8-alcohol)
- 857891-82-8(Azido-PEG8-amine)
- 101187-39-7(Azido-PEG3-azide)
- 86520-52-7(Azido-PEG3-alcohol)
- 951671-92-4(N3-PEG4-C2-NH2)